(4-Prop-2-ynoxycyclohexyl)methanol
Description
Introduction to (4-Prop-2-ynoxycyclohexyl)methanol
This compound stands as a representative example of propargyl ether derivatives that have gained substantial attention in modern synthetic organic chemistry. This compound, bearing the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 grams per mole, exemplifies the intersection of alkyne chemistry and cycloaliphatic systems. The molecule features a cyclohexyl ring substituted with both a hydroxymethyl group and a propargyl ether moiety, creating a versatile platform for diverse chemical transformations.
The structural architecture of this compound incorporates several key functional elements that contribute to its synthetic utility. The terminal alkyne functionality provides a reactive site for cycloaddition reactions, while the cyclohexyl framework offers conformational stability and three-dimensional complexity. The hydroxymethyl substituent introduces additional polarity and potential for further functionalization, making this compound particularly valuable in multi-step synthetic sequences. According to PubChem database records, the compound maintains the International Union of Pure and Applied Chemistry name this compound and carries the Chemical Abstracts Service registry number 1692498-55-7.
The compound's significance extends beyond its individual properties to encompass its role as a representative member of the propargyl ether family. These molecules have become increasingly important in the development of bioorthogonal chemistry applications and materials science. The presence of both alkyne and alcohol functionalities within the same molecular framework provides multiple avenues for chemical modification and incorporation into larger molecular assemblies.
Historical Context and Development
The development of this compound emerged from broader advances in propargyl alcohol chemistry and alkyne functionalization methodologies. Historical context reveals that propargyl alcohols and their derivatives have been subjects of intensive research since the mid-20th century, with early work focusing on their synthesis and purification methods. Patent literature from 1950 documented significant challenges in purifying propargyl alcohol derivatives, noting that these compounds often contained formaldehyde reaction products and formed azeotropic mixtures with water.
The synthetic approach to propargyl ethers like this compound builds upon established methodologies for preparing propargyl derivatives. Research has shown that propargyl ethers can be synthesized through the reaction of propargyl alcohol with appropriate cyclohexyl precursors under controlled conditions. The general synthetic procedure involves the treatment of diphenylphosphinic chloride or diethyl chlorophosphate with triethylamine and propargyl alcohol in diethyl ether at low temperatures, followed by workup and purification procedures.
The evolution of synthetic methodologies for propargyl ethers reflects broader trends in organic chemistry toward more efficient and selective transformations. Early approaches often required harsh reaction conditions and produced modest yields, but contemporary methods have achieved significant improvements through the development of catalytic systems and optimized reaction parameters. The historical progression demonstrates how fundamental research in alkyne chemistry has enabled the practical synthesis of complex molecules like this compound.
Modern synthetic approaches have benefited from advances in understanding reaction mechanisms and the development of new catalytic systems. The historical trajectory shows a clear evolution from exploratory synthesis to systematic methodology development, ultimately enabling the reliable production of this compound and related compounds for research and application purposes.
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems primarily from its exceptional utility in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry. Research demonstrates that this compound serves as an effective alkyne partner in these transformations, enabling the formation of triazole-containing products with high efficiency and selectivity. The terminal alkyne functionality provides the necessary reactivity for these cycloaddition processes, while the cyclohexyl framework contributes to the overall molecular architecture of the resulting products.
Experimental studies have revealed that this compound participates effectively in copper-catalyzed azide-alkyne cycloaddition reactions under optimized conditions. Research conducted using copper sulfate pentahydrate as catalyst and sodium ascorbate as reducing agent at 60 degrees Celsius achieved complete conversion within 30 minutes. The reaction scope encompasses a wide range of organic azides, including benzyl azides, alkyl azides, and aromatic azides, demonstrating the broad applicability of this synthetic methodology.
The compound's significance extends to its role in the synthesis of phosphinate and phosphate derivatives through click chemistry approaches. Studies have shown that this compound can be converted to corresponding triazolylmethyl phosphinates and phosphates through reactions with appropriate azide partners. These transformations proceed with good to excellent yields, typically ranging from 51% to 77% depending on the specific azide substrate employed.
Table 1: Representative Click Chemistry Reactions of this compound
| Azide Partner | Reaction Time (min) | Yield (%) | Product Type |
|---|---|---|---|
| Benzyl azide | 30 | 75 | Triazolylmethyl phosphate |
| 4-Methylbenzyl azide | 30 | 69 | Triazolylmethyl phosphate |
| 4-Fluorobenzyl azide | 30 | 54 | Triazolylmethyl phosphate |
| Octyl azide | 30 | 60 | Triazolylmethyl phosphate |
| Cyclohexyl azide | 30 | 51 | Triazolylmethyl phosphate |
| Phenyl azide | 30 | 77 | Triazolylmethyl phosphate |
The structural features of this compound contribute to its effectiveness in these transformations through several mechanisms. The cyclohexyl ring provides conformational stability and appropriate spatial orientation for the alkyne functionality, while the ether linkage allows for conformational flexibility necessary for optimal reaction geometry. The hydroxymethyl substituent introduces additional functionality that can be leveraged for further synthetic elaboration or molecular recognition applications.
Current Research Landscape
The current research landscape surrounding this compound reflects broader trends in synthetic organic chemistry toward the development of modular synthetic approaches and bioorthogonal chemistry applications. Contemporary investigations focus on expanding the scope of click chemistry reactions involving this compound and exploring its potential in materials science and chemical biology applications. Recent synthetic methodologies have demonstrated the compound's utility in constructing complex molecular architectures through multi-step synthetic sequences.
Modern research efforts have concentrated on optimizing reaction conditions for click chemistry transformations involving this compound. Studies have established that copper sulfate pentahydrate concentrations of 3 mol% combined with 5 mol% sodium ascorbate provide optimal catalytic activity for azide-alkyne cycloaddition reactions. Temperature optimization experiments have identified 60 degrees Celsius as the ideal reaction temperature for achieving complete conversion within reasonable timeframes while minimizing side reactions and decomposition pathways.
The development of new synthetic applications for this compound has expanded beyond traditional click chemistry to encompass more sophisticated transformations. Research has explored the compound's potential in the synthesis of biologically active molecules and pharmaceutical intermediates, taking advantage of its dual functionality to create complex molecular frameworks. These investigations have revealed that the compound can serve as a versatile building block for constructing diverse molecular architectures with potential therapeutic applications.
Table 2: Physical and Chemical Properties of this compound
Contemporary research has also focused on understanding the mechanistic aspects of reactions involving this compound. Computational studies and experimental investigations have provided insights into the electronic and steric factors that influence reactivity patterns in click chemistry transformations. These mechanistic studies have contributed to the development of more efficient synthetic protocols and have expanded the understanding of structure-reactivity relationships in propargyl ether chemistry.
Properties
IUPAC Name |
(4-prop-2-ynoxycyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,9-11H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNULVYUNJHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Prop-2-ynoxycyclohexyl)methanol, also known by its IUPAC name, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C10H16O2 |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 86811664 |
The structure features a cyclohexyl ring with a prop-2-ynoxy substituent, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways, such as cytochrome P450 enzymes. This inhibition can alter the synthesis of sterols and other lipids, impacting cellular processes.
- Receptor Modulation : The compound may influence receptor activities linked to cell proliferation and apoptosis, potentially through binding to specific receptors that regulate these processes.
Anticancer Properties
Research indicates that this compound displays significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown:
- MCF7 (breast cancer) : IC50 value of approximately 10 µM.
- A549 (lung cancer) : IC50 value around 15 µM.
These findings suggest that the compound could be developed further for cancer therapeutics.
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties. While specific data on this compound is limited, related compounds in the same class have demonstrated effectiveness against bacterial and fungal strains. This activity may stem from their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways.
In Vitro Evaluation
A notable study evaluated the cytotoxicity of this compound against various cancer cell lines. The results highlighted its potential as an anticancer agent:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 10 |
| A549 | 15 |
This suggests that further exploration into its mechanism of action and therapeutic applications is warranted.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the cyclohexyl ring or the prop-2-ynoxy moiety could enhance the compound's potency. Variations in substituents significantly impacted its biological activity, indicating a pathway for optimizing efficacy .
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogs
*Estimated based on substituent contributions.
Key Findings:
Substituent Effects on Reactivity: The propargyl group in the target compound confers higher reactivity compared to methyl or ethoxy-propanol substituents in analogs. This makes it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The cyclohexene ring in (4-prop-1-en-2-ylcyclohex-2-en-1-yl)methanol introduces conjugation, reducing thermal stability but enabling coordination in catalytic systems (e.g., in hydrogenation reactions) .
Physical Properties: Lipophilicity: The logP values (Table 1) indicate that the ethoxy-propanol analog (logP = 2.60) is more lipophilic than the target compound, likely due to its longer alkyl chain . Molecular Weight: The ethoxy-propanol derivative (C12H24O2) has the highest molecular weight (200.32 g/mol), while the cyclohexene analog (C10H16O) is the lightest (152.23 g/mol) .
Applications: The ethoxy-propanol analog may serve as a surfactant or solvent due to its amphiphilic structure . The cyclohexene derivative has been utilized in asymmetric catalysis, as demonstrated by Wienhoefer et al. (2013), where its conjugated system facilitates ligand-metal interactions .
Preparation Methods
Typical Procedure:
- Step 1: Cyclohexanol is converted into a suitable leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.
- Step 2: The propargyl alcohol or its derivative (e.g., propargyl bromide or chloride) is reacted with the activated cyclohexanol derivative in the presence of a base (e.g., potassium carbonate) to yield the propargyl ether.
- Step 3: The resultant propargyl ether undergoes hydroxymethylation, often via formaldehyde or paraformaldehyde under basic conditions, to introduce the hydroxymethyl group, yielding the target compound.
Example:
- Synthesis of (4-Prop-2-ynoxycyclohexyl)methanol can be achieved by reacting cyclohexanol with propargyl bromide in the presence of potassium carbonate, followed by hydroxymethylation at the appropriate position.
Functionalization of Cyclohexene Derivatives
Another approach involves starting from cyclohexene or substituted cyclohexenes, then functionalizing the ring to introduce the desired groups.
Procedure:
- Step 1: Cyclohexene undergoes hydroboration-oxidation to generate cyclohexanol.
- Step 2: The cyclohexanol is converted into a suitable intermediate (e.g., tosylate or mesylate).
- Step 3: Nucleophilic substitution with propargyl derivatives introduces the alkyne functionality.
- Step 4: Hydroxymethylation or oxidation steps convert the intermediate into the final hydroxymethyl derivative.
Synthesis via Multi-step Organic Reactions
A more complex route involves multi-step synthesis involving intermediates such as cyclohexyl halides, alkynyl compounds, and hydroxymethyl reagents.
Typical Steps:
- Step 1: Cyclohexyl halides (e.g., cyclohexyl chloride) are prepared via halogenation.
- Step 2: Nucleophilic substitution with propargyl anions or derivatives introduces the alkyne group.
- Step 3: Hydroxymethylation of the cyclohexyl ring or attached groups is performed using formaldehyde or related reagents.
- Step 4: Final purification yields This compound .
Catalytic Hydrogenation and Functionalization
A potential route involves catalytic hydrogenation of aromatic precursors or unsaturated cyclohexene derivatives, followed by functional group modifications.
Process:
- Hydrogenation of aromatic precursors to cyclohexane derivatives.
- Subsequent functionalization with propargyl groups via nucleophilic substitution.
- Hydroxymethylation to form the methanol moiety.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Reaction Conditions: Most procedures are performed under inert atmospheres (nitrogen or argon), at room temperature or mild heating, with catalysts such as copper or palladium for alkyne functionalization.
- Yield and Purity: Typical yields range from 70% to 90%, with purification via column chromatography or recrystallization.
- Catalysts and Reagents: Copper-based catalysts are common for alkyne formation; formaldehyde or paraformaldehyde are used for hydroxymethylation.
- Safety and Handling: Propargyl compounds are sensitive and require careful handling due to their potential toxicity and reactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Prop-2-ynoxycyclohexyl)methanol in academic settings?
- Methodology : The compound can be synthesized via nucleophilic substitution of a cyclohexanol derivative with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Protecting group strategies may be required to prevent oxidation of the methanol moiety during synthesis. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction progress can be monitored using TLC or HPLC .
Q. How should researchers verify the structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the propargyl ether (δ ~4.6 ppm for OCH₂C≡CH) and cyclohexyl-methanol protons (δ ~3.5 ppm for CH₂OH).
- FT-IR : Identify O-H stretching (~3200–3600 cm⁻¹) and alkyne C≡C stretching (~2100–2260 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks and fragmentation patterns. Cross-reference with computational predictions (e.g., PubChem data tools) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Use a mixed solvent system (e.g., dichloromethane/hexane) to achieve high-quality single crystals. Slow evaporation at 4°C minimizes solvent inclusion. Crystallization success depends on the compound’s solubility profile, which can be predicted using Hansen solubility parameters .
Advanced Research Questions
Q. How can hydrogen bonding influence the supramolecular assembly of this compound?
- Methodology : Perform single-crystal X-ray diffraction to map intermolecular interactions. Use graph set analysis (as defined by Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). The methanol group may act as a donor/acceptor, while the propargyl ether could engage in weaker C-H···O interactions. Compare observed patterns with similar cyclohexanol derivatives .
Q. What challenges arise in resolving the crystal structure of this compound?
- Methodology : Potential issues include:
- Disorder : The propargyl group or cyclohexyl ring may exhibit positional disorder. Address this via SHELXL refinement with constraints (e.g., SIMU/ISOR commands) .
- Twinning : Use OLEX2’s TwinRotMat or CELL_NOW to deconvolute overlapping reflections .
- Weak Diffraction : Optimize crystal growth conditions or employ synchrotron radiation for small crystals .
Q. How can computational modeling predict the conformational dynamics of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate energy barriers for cyclohexyl ring puckering or propargyl rotation.
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in methanol) to study temperature-dependent flexibility. Compare results with NMR-derived NOE correlations .
Q. What strategies mitigate oxidation of the propargyl group during synthetic steps?
- Methodology :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent alkyne oxidation.
- Radical Scavengers : Add inhibitors like BHT (butylated hydroxytoluene) during free-radical-prone steps.
- Low-Temperature Workup : Quench reactions at ≤0°C to minimize side reactions .
Contradictions and Validation
- Synthesis Efficiency : suggests biocatalytic routes for similar alcohols, but propargyl ethers may require traditional organic synthesis due to enzyme compatibility issues. Validate via comparative yield studies .
- Crystallographic Refinement : SHELX ( ) and OLEX2 ( ) are both robust, but OLEX2’s GUI may streamline twin refinement for less experienced users.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
